molecular formula C7H14O3 B3031526 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol CAS No. 4351-78-4

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol

Cat. No. B3031526
CAS RN: 4351-78-4
M. Wt: 146.18
InChI Key: KPHFJQUSEFYKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is a chemical compound with the CAS Number 4351-78-4 . It has a molecular weight of 146.18 and a molecular formula of C7H14O3 .


Synthesis Analysis

While specific synthesis methods for “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” were not found, oxetanes in general can be synthesized through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” consists of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms .


Physical And Chemical Properties Analysis

The density of “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is predicted to be 1.119±0.06 g/cm3 and its boiling point is predicted to be 263.7±5.0 °C .

Scientific Research Applications

Synthesis and Reactivity

The compound “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is an oxetane derivative. Oxetanes are known for their unique reactivity, which has been extensively studied . They can be accessed through various synthetic methods, including epoxide opening with trimethyloxosulfonium ylide . The 2-hydroxymethyloxetane motif, which is similar to the structure of “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol”, can be formed in good yields .

Medicinal Chemistry

Oxetanes, including “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol”, have been studied for their potential medicinal chemistry applications . They are used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Amino Acid Derivatives

“2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” can be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives can be obtained through aza-Michael addition of NH-heterocycles with methyl 2- (oxetan-3-ylidene)acetates .

Suzuki–Miyaura Cross-Coupling Reaction

The compound can be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to synthesize and diversify novel heterocyclic compounds .

Environmental Research

As a chemical compound, “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” can be used in environmental research. Its properties and behavior in different environmental conditions can be studied.

Industrial Research

In industrial research, “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” can be used to study its potential applications in various industrial processes.

properties

IUPAC Name

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFJQUSEFYKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315280
Record name 3,3-Oxetanediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol

CAS RN

4351-78-4
Record name 3,3-Oxetanediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4351-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Oxetanediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Ethoxycarbonylmethyl-oxetan-3-yl)-acetic acid ethyl ester (122) (2.3 g, 10 mmol) was dissolved in 20 ml of THF. This solution was cooled down to 0° C. using an ice bath and AlLiH4 (1.1 g, 30 mmol) was added by portions. The reaction mixture was stirred for 4 h at ambient temperature, and then saturated aqueous solution of ammonium chloride (20 mL) was added. THF was evaporated off under reduced pressure, then the reaction mixture was taken up in ethyl acetate. The organic phase was separated from the aqueous phase. This extraction was repeated one more time and then the organic phases were combined and washed with brine (100 mL), dried over MgSO4, filtered, and concentrated to give the product (123) (1.3 g, 8.9 mmol, yield: 89%). ESI-MS (M+1): 147 calc. for C7H14O3 146.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlLiH4
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Reactant of Route 2
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Reactant of Route 3
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Reactant of Route 4
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Reactant of Route 5
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Reactant of Route 6
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.